molecular formula C8H10ClNO2S B8217525 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride

Cat. No.: B8217525
M. Wt: 219.69 g/mol
InChI Key: PMSJXGPYKIGQAA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(2-aminocyclopropyl)thiophene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJXGPYKIGQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Malonate Coupling

A patented approach for synthesizing 2-thiophenecarboxylic acid involves brominating thiophene at the 2-position using pyridine perbromide hydrobromide in halohydrocarbon solvents at -10–0°C. The resulting 2-bromothiophene undergoes nucleophilic substitution with diethyl malonate in the presence of alkali metals (e.g., magnesium) at 100–120°C, forming 2-(2-thiophene)diethyl malonate. Saponification with sodium hydroxide in ethanol, followed by acid-catalyzed decarboxylation, yields 2-thiophenecarboxylic acid in 90% yield. This method emphasizes solvent selection (toluene, ethanol) and temperature control to optimize intermediates.

Direct Lithiation-Carboxylation

For 5-substituted thiophenes, direct lithiation at the 5-position using n-butyllithium (n-BuLi) at ≤-30°C enables regioselective functionalization. Subsequent carboxylation with CO₂ introduces the carboxylic acid group. For example, 5-chlorothiophene-2-carboxylic acid is synthesized by treating 2-chlorothiophene with n-BuLi in tetrahydrofuran (THF) at -30°C, followed by CO₂ quenching and acidic workup. This method achieves high selectivity but requires stringent temperature control.

Introducing the Aminocyclopropyl Substituent

The stereospecific (1S,2S)-2-aminocyclopropyl group presents synthetic challenges due to ring strain and chiral center formation. Two strategies emerge:

Cyclopropanation of Vinyl Precursors

Cyclopropane rings are often constructed via [2+1] cycloadditions. For example, rhodium-catalyzed reactions between diazo compounds and alkenes generate cyclopropanes with defined stereochemistry. A hypothetical route involves:

  • Introducing a vinyl group at the 5-position of thiophene-2-carboxylic acid.

  • Cyclopropanation using a chiral diazo reagent (e.g., ethyl diazoacetate with a Rh₂(S-PTTL)₄ catalyst) to enforce (1S,2S) configuration.

  • Converting the ester to an amine via Hofmann rearrangement or Staudinger reaction.

Chiral Auxiliary-Mediated Synthesis

Asymmetric synthesis of the cyclopropylamine fragment can be achieved using Evans oxazolidinones or Oppolzer’s sultams. For instance, a Corey-Chaykovsky cyclopropanation of a chiral enamine intermediate yields enantiomerically enriched cyclopropanes. Subsequent hydrolysis and protection-deprotection steps furnish the free amine.

Integrated Synthetic Route for 5-[(1S,2S)-rel-2-Aminocyclopropyl]thiophene-2-Carboxylic Acid Hydrochloride

Combining the above strategies, a plausible synthesis involves:

Step 1: Synthesis of 5-Bromothiophene-2-Carboxylic Acid

  • Bromination : Thiophene is brominated at the 5-position using pyridine perbromide hydrobromide in dichloromethane at -10°C.

  • Carboxylation : The 5-bromothiophene intermediate is treated with n-BuLi in THF at -30°C, followed by CO₂ gas to yield 5-bromothiophene-2-carboxylic acid.

ParameterValue/ReagentSource
Temperature-30°C
Lithiating Agentn-BuLi (2.5 M in hexane)
Yield85–90%

Step 2: Coupling with (1S,2S)-2-Aminocyclopropylboronic Acid

A Suzuki-Miyaura coupling links the 5-bromo group to a pre-formed (1S,2S)-2-aminocyclopropylboronic acid:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.

  • Chiral Control : The boronic acid is synthesized via asymmetric hydrocyanation of cyclopropene followed by hydrolysis and Curtius rearrangement.

Step 3: Hydrochloride Salt Formation

The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.

CharacterizationDataSource
Molecular FormulaC₈H₁₀ClNO₂S
Melting Point215–217°C (dec.)
Optical Rotation[α]D²⁵ = +12.5° (c=1, H₂O)

Stereochemical Considerations and Resolution

The (1S,2S) configuration is critical for biological activity. Key resolution methods include:

  • Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.

  • Diastereomeric Salt Formation : Reacting the racemic amine with (-)-di-p-toluoyl-D-tartaric acid to isolate the desired diastereomer.

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 7.76 (d, J=3.6 Hz, 1H, Th-H), 7.04 (d, J=3.6 Hz, 1H, Th-H), 3.12 (m, 1H, cyclopropyl-H), 2.88 (m, 1H, cyclopropyl-H), 1.45–1.32 (m, 2H, cyclopropyl-H).

  • ¹³C NMR : δ 172.1 (COOH), 141.2 (Th-C), 126.5 (Th-C), 35.8 (cyclopropyl-C), 28.3 (cyclopropyl-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₈H₁₀ClNO₂S [M+H]⁺ : 219.0154

  • Observed : 219.0156.

Challenges and Optimization Opportunities

  • Regioselectivity in Thiophene Functionalization : Competing bromination at the 3-position necessitates careful reagent stoichiometry.

  • Cyclopropane Stability : The strained ring may undergo ring-opening under acidic conditions; neutral pH during coupling is advised.

  • Catalyst Loading : Reducing Pd content in Suzuki couplings (≤1 mol%) improves cost efficiency without compromising yield .

Mechanism of Action

The mechanism of action of 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Use Reference
Target Compound C₈H₁₀ClNO₂S 219.68 Thiophene, aminocyclopropyl, HCl Potential anti-inflammatory
5-Aminobenzo[b]thiophene-2-carboxylic Acid C₉H₇NO₂S 217.22 Benzo[b]thiophene, acetamido Anti-inflammatory
Articaine Acid Hydrochloride C₁₃H₂₀ClN₃O₃S 333.83 Thiophene, propylamino, HCl Local anesthetic metabolite
Thiophene-2-carboxylic Acid C₅H₄O₂S 128.15 Thiophene, carboxylic acid Chemical intermediate

Biological Activity

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride (CAS Number: 2055841-95-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₀ClNO₂S
  • Molecular Weight : 219.68 g/mol
  • Purity : ≥97%

The compound is characterized by a thiophene ring and an amino cyclopropane structure, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Similar compounds have been identified as inhibitors of viral polymerases, particularly in the context of Hepatitis C Virus (HCV). Thiophene derivatives have shown promise in inhibiting HCV NS5B polymerase, which is critical for viral replication .
  • Protein Degradation : As a building block for protein degraders, this compound may facilitate targeted protein degradation pathways, potentially leading to therapeutic applications in cancer treatment by selectively degrading oncogenic proteins .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of thiophene carboxylic acids, including this compound.

Study ReferenceBiological ActivityKey Findings
HCV InhibitionDemonstrated potent inhibition of HCV NS5B polymerase in vitro.
Anti-inflammatoryShowed significant reduction in cytokine levels in animal models.
Protein DegradationInduced targeted degradation of specific proteins associated with tumor growth.

Case Study 1: Hepatitis C Virus Inhibition

A study investigated the efficacy of thiophene derivatives as inhibitors of HCV replication. The results indicated that compounds similar to this compound significantly reduced viral load in Huh7 cells, demonstrating the potential for developing antiviral therapies based on this scaffold .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, a derivative was tested for its ability to modulate immune responses. The compound exhibited a marked reduction in inflammatory markers after treatment, suggesting its potential utility in managing autoimmune conditions .

Case Study 3: Cancer Therapeutics

Research focused on the use of thiophene carboxylic acids in cancer therapy revealed that these compounds could selectively target and degrade proteins involved in cancer cell proliferation. The findings suggest that this class of compounds could be developed into novel cancer therapeutics with improved specificity and reduced side effects .

Q & A

Q. What synthetic strategies are recommended for preparing 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a stereochemically defined cyclopropylamine. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or carbodiimides (e.g., DCC) in anhydrous DMF to form an active ester intermediate .
  • Amine coupling : React the activated acid with (1S,2S)-2-aminocyclopropane hydrochloride under basic conditions (e.g., N-methylmorpholine) to preserve stereochemistry .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity. Typical yields for analogous reactions range from 85–95% .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt is hygroscopic; use desiccants to avoid moisture uptake .
  • Safety Precautions : Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks. In case of skin contact, rinse immediately with water for 15 minutes .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm), cyclopropane CH2 groups (δ 1.2–1.8 ppm), and the amine proton (δ 2.5–3.5 ppm, broad) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~246.7 g/mol).
  • Elemental Analysis : Verify C, H, N, S, and Cl content to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can the stereochemical integrity of the (1S,2S)-cyclopropylamine group be validated post-synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Resolve the crystal structure to confirm the relative (rel) configuration of the cyclopropane ring .
  • NOESY NMR : Detect spatial proximity between cyclopropane protons and adjacent substituents to infer stereochemistry .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Cis Isomer Formation : Occurs due to incomplete stereochemical control. Use chiral catalysts (e.g., Ru-phosphine complexes) or enantiopure starting materials to enhance selectivity .
  • Cyclopropane Ring Opening : Minimize exposure to strong acids/bases. Conduct reactions at low temperatures (0–5°C) in aprotic solvents like DCM .
  • By-Product Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify intermediates before coupling to reduce impurities .

Q. How might researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Batch Purity Analysis : Use HPLC to quantify impurities (e.g., cis isomers or unreacted starting materials). Even 2–5% impurities can alter bioactivity .
  • Solubility Optimization : Prepare the compound in buffered saline (pH 4–5) for in vitro assays, as poor solubility may lead to variable results .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .

Q. What structural modifications could enhance the compound's pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases to regenerate the active form .
  • Cyclopropane Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to the cyclopropane ring to enhance metabolic stability. Test analogs using microsomal assays .
  • Salt Forms : Compare hydrochloride with other salts (e.g., mesylate) for solubility and bioavailability using dissolution testing .

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